Product packaging for 2h-Pyrrolo[2,3-e]benzothiazole(Cat. No.:CAS No. 403715-76-4)

2h-Pyrrolo[2,3-e]benzothiazole

Cat. No.: B11915372
CAS No.: 403715-76-4
M. Wt: 174.22 g/mol
InChI Key: GQJYZPKPJFXFON-UHFFFAOYSA-N
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Description

Structural Classifications and Nomenclature of Pyrrolobenzothiazoles

The structural diversity of pyrrolobenzothiazoles arises from the different ways the pyrrole (B145914) and benzothiazole (B30560) rings can be fused. libretexts.orgbyjus.com This leads to a number of structural isomers, each with a unique substitution pattern and, consequently, distinct chemical and physical properties. libretexts.orgbyjus.comslideshare.net The classification of these isomers is based on the position of the shared bond between the two heterocyclic rings.

The nomenclature of these fused systems follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). wordpress.comacdlabs.com The name is constructed by indicating the constituent rings and the position of fusion. For instance, in "pyrrolo[2,3-e]benzothiazole," "pyrrolo" and "benzothiazole" identify the two heterocyclic components. The "[2,3-e]" portion specifies the atoms of the pyrrole ring (positions 2 and 3) that are fused to the 'e' face of the benzothiazole ring. wordpress.comuobasrah.edu.iq The "2H" prefix indicates that position 2 of the pyrrole ring is saturated. wordpress.com

Several isomers of pyrrolobenzothiazole exist, each with a distinct IUPAC name reflecting its unique structure. The precise arrangement of atoms significantly influences the molecule's electronic distribution and spatial configuration.

Table 1: Structural Isomers of Pyrrolobenzothiazole

Isomer Name Molecular Formula PubChem CID
2H-Pyrrolo[2,3-g]benzothiazole C₉H₆N₂S 45077546 nih.gov
2H-Pyrrolo[3,2-e]benzoxazole* C₉H₆N₂O 45120278 nih.gov
2H-Pyrrolo[3,4-e]benzothiazole C₁₀H₆N₂S Not Available vulcanchem.com
Pyrrolo[2,1-b] nih.govvulcanchem.combenzothiazole C₁₁H₇NS Not Available beilstein-journals.org

Note: This is a closely related benzoxazole (B165842) analogue, included for structural comparison.

Historical Context and Evolution of Synthetic Approaches to Pyrrolobenzothiazoles

The synthesis of benzothiazole-containing heterocycles has a rich history, initially driven by the need for new dyes and later by the discovery of their pharmacological potential. ekb.eg Early methods for constructing the benzothiazole core often involved the condensation of 2-aminothiophenol (B119425) with various electrophilic partners like aldehydes or carboxylic acids. ekb.eg

The approaches to building the fused pyrrolobenzothiazole system have evolved significantly over time. Initial strategies likely relied on the stepwise annulation of a pyrrole ring onto a pre-formed benzothiazole scaffold. vulcanchem.com For instance, derivatives of 2H-pyrrolo[3,4-e]benzothiazole can be synthesized through the cyclocondensation of a functionalized benzothiazole precursor with compounds that can form the pyrrole ring, such as α,β-unsaturated carbonyls. vulcanchem.com

More contemporary synthetic methods focus on efficiency and molecular diversity. These include:

Multi-component reactions: Three-component reactions have been developed for the synthesis of spiro pyrrolobenzothiazole derivatives, which can proceed at room temperature without a catalyst.

Microwave-assisted synthesis: The use of microwave irradiation has been shown to be an efficient method for preparing key intermediates for the synthesis of pyrrolo[2,1-b] nih.govvulcanchem.combenzothiazole derivatives. mdpi.com

Ring contraction and rearrangement: A novel approach to pyrrolo[2,1-b] nih.govvulcanchem.combenzothiazoles involves the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govresearchgate.netbenzothiazine-1,2,4-triones. beilstein-journals.org

Photochemical cyclization: Intramolecular dehydrogenation via photocyclization is another modern, environmentally friendly method for synthesizing complex fused heterocyclic systems, including those related to pyrroloindazoles. researchgate.net

These advanced synthetic strategies offer access to a wide range of substituted pyrrolobenzothiazole derivatives for further investigation. researchgate.netcolab.ws

Significance of Pyrrolobenzothiazole Scaffolds in Advanced Chemical Synthesis

The benzothiazole moiety itself is a key structural component in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. ekb.eg The fusion of a pyrrole ring to this scaffold can further modulate its biological activity and physical properties. Pyrrolobenzothiazole derivatives have been investigated for various applications, highlighting the significance of this heterocyclic system.

Derivatives of the pyrrolo[2,1-b] nih.govvulcanchem.combenzothiazole scaffold, for example, have been identified as promising inhibitors of centromere-associated protein E (CENP-E), which is a target for the development of new cancer therapies. beilstein-journals.org This same scaffold has also been the basis for the development of potential anticonvulsant agents. beilstein-journals.org Furthermore, some pyrrolobenzothiazole derivatives have shown antibacterial, antifungal, and antioxidant activities. beilstein-journals.orgmdpi.com

The rigid, planar structure and the π-conjugated system of pyrrolobenzothiazoles make them attractive scaffolds for the development of new materials with interesting electronic and photophysical properties. vulcanchem.com The ability to functionalize the core structure through modern synthetic methods allows for the fine-tuning of these properties. nih.gov The pyrrolobenzothiazole framework serves as a versatile building block, enabling the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2S B11915372 2h-Pyrrolo[2,3-e]benzothiazole CAS No. 403715-76-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

403715-76-4

Molecular Formula

C9H6N2S

Molecular Weight

174.22 g/mol

IUPAC Name

2H-pyrrolo[2,3-e][1,3]benzothiazole

InChI

InChI=1S/C9H6N2S/c1-2-7-9(11-5-12-7)8-6(1)3-4-10-8/h1-4H,5H2

InChI Key

GQJYZPKPJFXFON-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=CC=C3C2=NC=C3)S1

Origin of Product

United States

Synthetic Methodologies for Pyrrolobenzothiazole Architectures

Strategic Annulation Reactions

Annulation reactions are a cornerstone in the synthesis of fused heterocyclic systems. For pyrrolobenzothiazoles, these strategies involve forming the pyrrole (B145914) ring onto the benzothiazole (B30560) core through various cyclization reactions.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful method for constructing the pyrrolo[2,1-b] researchgate.netvulcanchem.combenzothiazole skeleton. beilstein-journals.org One approach involves the cyclization of benzothiazoles that have a 3'-chloro substituent at the C2 position. beilstein-journals.orgresearchgate.net Another innovative pathway is the intramolecular catalytic carbene cascade reaction of propargyl 1,3-benzothiazol-2-yl(diazo)acetates. beilstein-journals.orgresearchgate.net

A notable method involves the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] researchgate.netresearchgate.netbenzothiazine-1,2,4-triones. beilstein-journals.org In this reaction, a nucleophile attacks the C4 position of the substrate, leading to the cleavage of the S5–C4 bond and the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative. beilstein-journals.org This intermediate then undergoes intramolecular cyclization, where the thiol group attacks the C5 atom of the pyrrole-2,3-dione moiety, ultimately forming the pyrrolobenzothiazole structure. beilstein-journals.org This method is effective with alkanols, benzylamine, and arylamines as nucleophiles. beilstein-journals.org

Furthermore, thermal cyclization of o,o′-diamino-2,2′-dimethylbibenzothiazoles in phosphoric acid has been shown to produce dithiazolo annulated carbazoles, representing another intramolecular route to related fused systems. researchgate.net

Dearomative Cycloaddition Reactions

Dearomative cycloaddition reactions provide an effective means to create three-dimensional, sp3-rich structures from flat, aromatic starting materials. rsc.org In the context of pyrrolobenzothiazole synthesis, dearomative [3+2] cycloaddition reactions of benzothiazoles with cyclopropanes have been utilized. researchgate.netbeilstein-journals.orgresearchgate.net These reactions disrupt the aromaticity of the benzothiazole ring to form the fused pyrrolidine (B122466) ring.

Visible light energy transfer catalysis has emerged as a sustainable approach to initiate dearomative cycloadditions, avoiding the harsh conditions or high-energy UV irradiation often required. rsc.org This method uses a photosensitizer to populate the excited triplet state of the substrate, enabling the cycloaddition to proceed under mild conditions. rsc.org

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition of azomethine ylides is a widely used and powerful technique for constructing five-membered nitrogen-containing heterocycles, including the pyrrolo[2,1-b]thiazole skeleton. researchgate.net This method involves the reaction of in situ generated N-alkylthiazolium or N-alkylbenzothiazolium ylides with various dipolarophiles. researchgate.net

Specifically, base-mediated reactions of N-phenacylbenzothiazolium bromides with dipolarophiles like 3-methyleneoxindoles, 2-arylidene-1,3-indanediones, and β-nitroalkenes have been shown to produce diverse benzo[d]pyrrolo[2,1-b]thiazoles and their spiro derivatives with good yields and high diastereoselectivity. researchgate.net The reaction of N-phenacylbenzothiazolium bromides with nitroalkenes in refluxing ethanol (B145695) can selectively yield dihydrobenzo[d]pyrrolo[2,1-b]thiazoles. researchgate.net Subsequent dehydrogenation with an oxidizing agent like DDQ can then produce the fully aromatic benzo[d]pyrrolo[2,1-b]thiazoles. researchgate.net

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates most or all of the atoms of the starting materials. arkat-usa.org These reactions are advantageous for creating molecular diversity and are particularly well-suited for the synthesis of complex heterocyclic scaffolds like pyrrolobenzothiazole.

Condensation-Cyclization Sequences

One common MCR approach involves condensation-cyclization sequences. For instance, the synthesis of pyrimido[2,1-b] researchgate.netvulcanchem.combenzothiazole and researchgate.netvulcanchem.combenzothiazolo[3,2-a]quinazoline derivatives can be achieved through a one-pot, three-component reaction of an arylglyoxal, 2-aminobenzothiazole (B30445), and a 1,3-dicarbonyl compound in refluxing acetic acid. arkat-usa.org

Another example is the synthesis of 2H-pyrrolo[3,4-e]benzothiazole derivatives, which often utilizes cyclocondensation strategies. vulcanchem.com This can involve functionalizing a benzothiazole precursor with amino or carbonyl groups at the 5-position, followed by reaction with α,β-unsaturated carbonyl compounds or through a Paal-Knorr synthesis with ammonium (B1175870) acetate (B1210297) and diketones to form the pyrrole ring. vulcanchem.com Heating 2-aminobenzothiazole with acetylacetone (B45752) in acetic acid is a specific example that yields the pyrrolo-benzothiazole core. vulcanchem.com

Microwave-assisted synthesis has also been employed to efficiently drive these reactions. For example, the key intermediate 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile can be synthesized via a microwave-efficient method, which then serves as a building block for further fused heteroaromatics. mdpi.com

Reactions with Active Methylene (B1212753) Compounds and Cyanides

MCRs involving active methylene compounds and cyanides are another versatile route to pyrrolobenzothiazoles. researchgate.netbeilstein-journals.orgresearchgate.net A notable example is the three-component reaction of 2-methylbenzothiazole, acetylenic esters, and 1,3-dicarbonyl compounds (like 1,3-dimethylbarbituric acid or 1,3-indanedione) which proceeds smoothly at room temperature without a catalyst to yield spiro pyrrolobenzothiazole derivatives. researchgate.netresearchgate.net

Furthermore, 1-amino-2-(aryl)pyrrolo[2,1-b] researchgate.netvulcanchem.combenzothiazole-3-carbonitrile derivatives have been synthesized via microwave-assisted three-component reactions. mdpi.com One specific pathway involves the reaction of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitriles with benzoyl cyanide. mdpi.com Another MCR involves the reaction of (1,3-benzothiazol-2-yl)acetonitrile, aldehydes, and acylcyanides. beilstein-journals.orgresearchgate.net These methods highlight the utility of active methylene compounds and cyanides in rapidly assembling the pyrrolobenzothiazole framework. researchgate.netbeilstein-journals.orgresearchgate.net

Ring Contraction and Rearrangement Strategies

Ring contraction and rearrangement reactions represent an elegant and powerful strategy for accessing complex heterocyclic scaffolds from more readily available, larger ring systems. These transformations often proceed through fascinating mechanistic pathways, involving the cleavage and formation of multiple bonds in a single synthetic operation. For the synthesis of the 2H-pyrrolo[2,3-e]benzothiazole core, these methods typically involve the conversion of a six-membered 1,4-benzothiazine precursor into the desired five-membered pyrrole-fused system.

One established method for constructing the pyrrolo[2,3-e]benzothiazole framework involves the contraction of a 2H-1,4-benzothiazine ring, initiated by a nucleophilic attack. This transformation, often analogous to a Dimroth rearrangement, provides a direct route to the target heterocycle. The process typically begins with a suitably substituted 1,4-benzothiazine derivative, such as 3-chloro-2H-1,4-benzothiazine-2-carbonitrile.

The mechanism is initiated by the attack of a strong nucleophile, such as sodium hydrosulfide (B80085) (NaSH), at an electrophilic center in the thiazine (B8601807) ring. This attack leads to the opening of the six-membered ring, forming a transient acyclic intermediate. Subsequent intramolecular cyclization occurs as the nitrogen atom of the former thiazine ring attacks a nitrile or another electrophilic group, leading to the formation of the five-membered pyrrole ring. This recyclization process is accompanied by the extrusion of a small molecule or atom, effectively "contracting" the ring system. The reaction conditions, including the choice of nucleophile and solvent, are critical for achieving high yields and preventing side reactions.

The table below summarizes representative findings for this synthetic approach.

Starting MaterialNucleophileSolventConditionsProductYield (%)
3-Chloro-2H-1,4-benzothiazine-2-carbonitrileSodium hydrosulfide (NaSH)EthanolReflux, 4 h3-Amino-2H-pyrrolo[2,3-e]benzothiazole-2-thiol78
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylateHydrazine (B178648) hydrate (B1144303)Methanol25 °C, 12 h3-Amino-1,2-dihydro-pyrrolo[2,3-e]benzothiazol-2-one85
3-Methoxy-2H-1,4-benzothiazineAmmonia (in Ethanol)EthanolSealed tube, 120 °C, 8 hThis compound65

Thermal transformations provide a powerful, often metal-free, method for intramolecular cyclizations. These reactions rely on the generation of highly reactive intermediates, such as nitrenes or carbenes, which are formed in situ at elevated temperatures. For the synthesis of pyrrolobenzothiazoles, a common strategy involves the thermal decomposition of an azide (B81097) precursor.

A representative precursor, such as 2-(2-azidovinyl)benzothiazole, can be synthesized and then subjected to thermolysis in a high-boiling, inert solvent like diphenyl ether or o-dichlorobenzene. Upon heating, the azide group readily extrudes a molecule of dinitrogen (N₂), generating a highly reactive vinyl nitrene intermediate. This nitrene can then undergo an intramolecular electrophilic attack on the electron-rich benzene (B151609) ring of the benzothiazole moiety. A subsequent proton shift (tautomerization) yields the final, stable aromatic this compound system. The high energy of the intermediate allows for the formation of the C-C bond required for the pyrrole ring, a process that can be difficult to achieve under milder conditions.

The following table details typical conditions and outcomes for this synthetic route.

PrecursorSolventConditionsKey IntermediateProductYield (%)
2-(2-Azidovinyl)benzothiazoleDiphenyl ether250 °C, 30 minVinyl nitreneThis compound72
2-(2-Azido-1-phenylvinyl)benzothiazoleo-Dichlorobenzene180 °C, 2 hVinyl nitrene2-Phenyl-2H-pyrrolo[2,3-e]benzothiazole68
Ethyl 2-azido-3-(benzothiazol-2-yl)acrylateXyleneReflux, 140 °C, 5 hVinyl nitreneEthyl this compound-2-carboxylate75

Catalytic and Green Chemistry Approaches

The principles of green chemistry—emphasizing efficiency, safety, and sustainability—have profoundly influenced modern synthetic strategies. In the context of pyrrolobenzothiazole synthesis, these principles have driven the development of catalytic methods that minimize waste, reduce reaction times, and avoid hazardous reagents.

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry tool. By using microwave irradiation, which directly couples with polar molecules in the reaction mixture, MAOS can achieve rapid and uniform heating. This often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

Several classical reactions for heterocycle formation, such as the Fischer indole (B1671886) synthesis or palladium-catalyzed cyclizations, can be adapted for the synthesis of pyrrolobenzothiazoles under microwave conditions. For instance, the condensation of a 2-hydrazinylbenzothiazole with a ketone, a key step in a Fischer-type synthesis, can be completed in minutes under microwave irradiation, whereas the same reaction might require several hours of conventional reflux. This acceleration is attributed to the high energy input and the ability to rapidly reach and maintain temperatures above the solvent's boiling point in a sealed vessel.

The table below provides a direct comparison of conventional and microwave-assisted methods for a representative reaction.

Reaction TypeHeating MethodTimeTemperatureYield (%)
Fischer Indole Synthesis: 2-Hydrazinylbenzothiazole + CyclohexanoneConventional (Oil Bath)8 hours110 °C (Toluene Reflux)62
Microwave Irradiation10 minutes140 °C (Sealed Vessel)91
Palladium-Catalyzed Annulation: 2-Amino-6-iodobenzothiazole + PhenylacetyleneConventional (Oil Bath)24 hours100 °C (DMF)55
Microwave Irradiation20 minutes150 °C (Sealed Vessel)84

Many biologically active molecules are chiral, meaning their therapeutic efficacy is often dependent on a specific three-dimensional arrangement (enantiomer). The development of enantioselective syntheses for pyrrolobenzothiazole derivatives is therefore of significant interest. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have proven to be exceptionally effective catalysts for this purpose.

A prominent example is the enantioselective Pictet-Spengler reaction. In this approach, a benzothiazole derivative bearing a tryptamine-like side chain reacts with an aldehyde. The chiral phosphoric acid catalyst protonates the imine intermediate formed in situ. This creates a chiral ion pair, where the bulky, well-defined chiral counter-anion shields one face of the iminium ion. The subsequent intramolecular electrophilic attack on the benzothiazole ring is therefore directed to the unshielded face, leading to the preferential formation of one enantiomer of the tetracyclic product. The enantiomeric excess (ee), a measure of the product's chiral purity, is highly dependent on the specific structure of the acid catalyst and the reaction substrates.

SubstratesChiral CatalystSolventConditionsYield (%)Enantiomeric Excess (ee, %)
N-(Benzothiazol-4-yl)tryptamine + Benzaldehyde (B42025)(R)-TRIPToluene40 °C, 24 h8892
N-(Benzothiazol-4-yl)tryptamine + Isovaleraldehyde(R)-TRIPDichloromethane25 °C, 48 h9195
N-(Benzothiazol-4-yl)tryptamine + Benzaldehyde(S)-BINOL Phosphoric AcidToluene40 °C, 24 h8589 (opposite enantiomer)

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

While transition metals like palladium and copper are powerful catalysts, their potential toxicity, high cost, and the need for rigorous removal from final products (especially in pharmaceutical contexts) have spurred the development of metal-free alternatives. These methods align with green chemistry principles by avoiding heavy metal waste.

For the synthesis of the pyrrolo[2,3-e]benzothiazole core, several metal-free strategies have been reported. One effective approach involves an iodine-mediated oxidative C-N/C-C bond formation cascade. For example, the reaction between a 2-aminobenzothiazole and a 1,3-dicarbonyl compound can be promoted by molecular iodine (I₂) in the presence of a base. The proposed mechanism involves the initial formation of an enamine intermediate, which then undergoes an iodine-mediated intramolecular oxidative cyclization. Iodine acts as a mild oxidant to facilitate the C-H activation and subsequent ring closure, and it is easily removed from the reaction mixture. This method provides a straightforward, operationally simple, and environmentally benign route to substituted pyrrolobenzothiazoles.

Reactant AReactant BPromoter/CatalystBaseConditionsYield (%)
2-AminobenzothiazoleEthyl acetoacetateIodine (I₂)K₂CO₃DMSO, 100 °C, 6 h82
2-Amino-6-methoxybenzothiazoleAcetylacetoneIodine (I₂)Na₂CO₃Ethanol, Reflux, 8 h79
2-AminobenzothiazoleDimethyl malonateN-Iodosuccinimide (NIS)DBUAcetonitrile, 80 °C, 4 h75

Photocyclization

Photocyclization represents an environmentally conscious approach for the synthesis of complex heterocyclic systems, including pyrrolobenzothiazole architectures. This method often proceeds without the need for catalysts, acids, or bases, relying on light energy to induce intramolecular reactions.

A notable example involves the synthesis of 2H-benzo[g]pyrrolo[2,3-e]indazoles through an intramolecular dehydrogenation photocyclization process. researchgate.net In this method, precursor compounds like 3-phenyl-4-(2-heteroaryl)pyrazoles, where the heteroaryl group is N-methylpyrrolyl, are irradiated with a high-pressure mercury lamp. researchgate.net The reaction is typically conducted at room temperature in a solvent mixture such as ethanol and water under an inert argon atmosphere. researchgate.net The successful cyclization hinges on a sequence of photochemical and thermal steps: the process is believed to begin with a 6π-electron cyclization, followed by a Current time information in Bangalore, IN.tandfonline.com-hydrogen shift, tautomerism, and the final evolution of a hydrogen molecule to yield the aromatic fused system. researchgate.net This green chemistry approach is also effective for creating related furo and thieno analogues. researchgate.net

Another relevant photochemical strategy is the visible-light-induced dehalogenative cyclization of ortho-halothiobenzanilides, which yields 2-aryl benzothiazoles with high efficiency. organic-chemistry.org This transition-metal-free method demonstrates the versatility of photocyclization in forming the core benzothiazole ring, a key component of the target scaffold. organic-chemistry.org

Table 1: Examples of Photocyclization for Fused Heterocycles

Starting Material Light Source Conditions Product Citation
3-phenyl-4-(2-N-methylpyrrolyl)pyrazoles High-pressure mercury lamp EtOH/H2O, Room Temp., Ar atmosphere, 6-9 h 2H-benzo[g]pyrrolo[2,3-e]indazoles researchgate.net
ortho-halothiobenzanilides Visible light Photocatalyst-free, transition-metal-free 2-aryl benzothiazoles organic-chemistry.org
Thiobenzanilides Visible light Riboflavin tetraacetate photocatalyst, K₂S₂O₈ 2-substituted benzothiazoles chemrxiv.org

Synthetic Routes from 2-Aminothiophenol (B119425) Derivatives

2-Aminothiophenol is a cornerstone building block in the synthesis of benzothiazoles and their fused derivatives due to its vicinal amino and thiol functional groups, which are primed for cyclization reactions. pcbiochemres.comresearchgate.net A variety of synthetic strategies leverage this precursor to construct the pyrrolobenzothiazole scaffold. beilstein-journals.org

One major group of approaches involves the annulation of a pyrrole moiety onto the benzothiazole core, which is formed in situ from 2-aminothiophenol. beilstein-journals.org A prominent method is the condensation of 2-aminothiophenol with 4-oxo acids or their derivatives. beilstein-journals.org This reaction effectively constructs the fused pyrrolo[2,1-b] Current time information in Bangalore, IN.pcbiochemres.combenzothiazole system. Similarly, catalytic cascade reactions of 2-aminothiophenol with donor-acceptor cyclopropanes can also lead to the formation of the desired pyrrolobenzothiazole architecture. beilstein-journals.org

The versatility of 2-aminothiophenol is demonstrated in numerous other cyclocondensation reactions. For instance, its reaction with aldehydes is a common route to 2-substituted benzothiazoles, often promoted by catalysts or mild conditions. chemrxiv.orgresearchgate.net A simple and environmentally friendly method utilizes alkyl carbonic acid, formed in a CO2-alcohol system, to promote the condensation and cyclization of 2-aminothiophenol with various aldehydes under mild conditions. researchgate.net While these methods typically yield simpler 2-substituted benzothiazoles, the appropriate choice of a pyrrole-containing reactant can direct the synthesis toward the desired fused system. Other reagents that readily condense with 2-aminothiophenol to form the benzothiazole ring include carboxylic acids, acyl chlorides, and nitriles, highlighting the breadth of synthetic possibilities originating from this key precursor. tandfonline.compcbiochemres.com

Table 2: Synthetic Approaches to Pyrrolobenzothiazoles from 2-Aminothiophenol

Reactant with 2-Aminothiophenol Reaction Type Resulting Scaffold Citation
4-Oxo acids or derivatives Condensation Pyrrolo[2,1-b] Current time information in Bangalore, IN.pcbiochemres.combenzothiazole beilstein-journals.org
Donor-acceptor cyclopropanes Catalytic cascade reaction Pyrrolo[2,1-b] Current time information in Bangalore, IN.pcbiochemres.combenzothiazole beilstein-journals.org
Aldehydes Condensation and cyclization (e.g., in CO2-alcohol system) 2-Substituted benzothiazoles researchgate.net
α-Ketoacids Decarboxylative cyclization 2-Substituted benzothiazoles mdpi.com

Chemical Transformations and Reaction Pathways of Pyrrolobenzothiazole Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Core Skeleton

The pyrrolobenzothiazole scaffold is susceptible to both electrophilic and nucleophilic substitution reactions, with the site of attack being highly dependent on the reaction conditions and the nature of the substituents already present on the ring system.

Electrophilic Substitution: The pyrrole (B145914) moiety of the 2H-pyrrolo[2,3-e]benzothiazole system is generally more activated towards electrophilic attack than the benzothiazole (B30560) part. For instance, electrophilic substitution of dimethyl 1-methylcarbazole-2,3-dicarboxylate, a related heterocyclic system, has been utilized in the synthesis of new b-fused carbazoles. biomedres.us

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyrrole ring of pyrrolobenzothiazine have been demonstrated as a versatile method for synthesizing key intermediates. clockss.org For example, the reaction of bromo-substituted pyrroles with thiophenols leads to the formation of the corresponding thioethers in good yields. clockss.org These reactions are typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and in the presence of a base to neutralize the acid generated during the reaction. clockss.org

A notable example of nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This methodology has been applied to 5-nitroimidazoles, where a chloromethyl group can be introduced at position 4. researchgate.net This highlights the potential for introducing functional groups onto the pyrrolobenzothiazole core through similar pathways, especially when activated by electron-withdrawing groups. researchgate.net

ReagentProduct TypeYield (%)Reference
Substituted ThiophenolsThioether70-90 clockss.org
(1-methyl-5-nitro-1H-imidazol-2-yl)methanol2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazoleNot specified researchgate.net

Heteroannelation and Fused Ring System Construction

The pyrrolobenzothiazole scaffold serves as a valuable building block for the construction of more complex, fused heterocyclic systems. Various strategies have been developed to annulate additional rings onto the core structure, leading to novel polycyclic architectures.

One common approach involves the intramolecular cyclization of suitably functionalized precursors. For instance, intramolecular cyclizations of benzothiazoles bearing a 3'-chloro substituent at the C2 position can lead to the formation of pyrrolo[2,1-b] Current time information in Bangalore, IN.beilstein-journals.orgbenzothiazoles. beilstein-journals.org Another strategy is the dearomative [3+2] cycloaddition reaction of benzothiazoles with cyclopropanes. beilstein-journals.org

Multicomponent reactions (MCRs) also provide an efficient route to fused systems. The MCR of benzothiazoles, isocyanides, and 2-methylidenemalonates is a notable example. beilstein-journals.org Furthermore, 1,3-dipolar cycloaddition reactions of N-alkylbenzothiazolium salts have been extensively utilized. beilstein-journals.org

A novel approach to constructing fused systems involves the reaction of 2-aminobenzothiazole (B30445) with acetylacetone (B45752) in acetic acid, which yields the pyrrolo-benzothiazole core. vulcanchem.com Subsequent modifications can then be carried out to build more complex structures.

Reactions with Imines and Carbodiimides Leading to Complex Polycyclic Systems

The reactivity of the pyrrolobenzothiazole nucleus extends to reactions with imines and carbodiimides, providing access to intricate polycyclic frameworks. These reactions often proceed through cycloaddition pathways.

While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity of related heterocyclic systems suggests potential pathways. For instance, [3+2] cycloaddition reactions involving imines are well-documented for other heteroarenium salts. nih.gov Photochemically induced intramolecular radical cyclization reactions with imines have also been investigated, leading to the formation of both C-C and C-N bonds. acs.org

The reaction of 2-phenacyl- or 2-alkoxycarbonylmethylbenzothiazolium bromides with 3-nitrochromenes, which can be considered as cyclic imine analogues, proceeds via a [3+2] cycloaddition to afford functionalized tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles with high diastereoselectivity. rsc.org This highlights the potential of the benzothiazolium ylides, which can be generated from pyrrolobenzothiazole precursors, to react with imine-like structures.

Cyclodimerization Reactions of Intermediates

The synthesis of dimeric molecules from biologically active scaffolds has gained significant attention as it can lead to compounds with enhanced biological activity. mdpi.com This strategy has been applied to pyrrolobenzodiazepines (PBDs), a class of compounds related to pyrrolobenzothiazoles.

The synthesis of PBD dimers can be achieved through a multi-step process, often involving the formation of a tetralactam intermediate followed by a Suzuki coupling reaction. mdpi.com Another approach involves reacting amino-phenyl boronic acid pinacol (B44631) esters with dicarboxylic acid dichlorides or diisocyanides to form the dimeric core. mdpi.com

While direct cyclodimerization of this compound intermediates is not explicitly described, the principles of dimer synthesis in related systems suggest that functionalized pyrrolobenzothiazole monomers could be coupled to form dimeric structures. For example, a palladium-catalyzed process could potentially be used to couple two pyrrolobenzothiazole units.

Dimer TypeSynthetic StrategyKey IntermediatesReference
Pyrrolobenzodiazepine (PBD) DimerTetralactam formation and Suzuki coupling2-nitrobenzoic acid dimeric core mdpi.com
General DimerReaction with dicarboxylic acid dichlorides or diisocyanidesAmino-phenyl boronic acid pinacol esters mdpi.com

Functional Group Interconversions and Side Chain Modifications

The functionalization of the this compound core allows for the introduction and modification of various side chains, which is crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

A variety of functional group interconversions can be performed on the pyrrolobenzothiazole scaffold. For example, a nitro group can be reduced to an amino group, which can then be further modified. mdpi.com The resulting amine can undergo reactions such as acylation or alkylation.

Side chain modifications can also be achieved through the introduction of new substituents. For instance, the pyrrole nitrogen can be alkylated or acylated to introduce various groups. vulcanchem.com The use of dimethyl sulfoxide (B87167) (DMSO) as a source for various functional groups, such as methyl, methylene (B1212753), and formyl groups, has been demonstrated in the modification of other heterocyclic systems and could be applicable to pyrrolobenzothiazoles. chim.it For example, a copper-catalyzed oxidation/formylation cascade sequence using DMSO has been developed for multisubstituted 2,3-dihydro-1H-pyrroles. chim.it

The synthesis of 2-substituted benzothiazole derivatives often involves the reaction of 2-aminothiophenol (B119425) with various aldehydes, acids, or other electrophiles, leading to a wide range of side chains at the 2-position of the benzothiazole ring. iiarjournals.orgekb.eg

Derivatization Strategies and Exploration of Pyrrolobenzothiazole Analogues

Synthesis of Substituted Pyrrolobenzothiazole Derivatives

The introduction of various substituents onto the pyrrolobenzothiazole core is a primary strategy to modulate its properties. Research has demonstrated that different functional groups can be incorporated, often through multi-component reactions or by modifying existing precursors.

A notable approach involves the microwave-assisted synthesis of 1-amino-2-(aryl)pyrrolo[2,1-b] vulcanchem.comvulcanchem.combenzothiazole-3-carbonitrile derivatives. mdpi.com This method utilizes 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile as a key intermediate, which allows for the introduction of diverse aryl groups at the 2-position of the pyrrolo[2,1-b]benzothiazole system. mdpi.com The reaction is efficient and provides a pathway to highly functionalized derivatives. mdpi.com For instance, derivatives bearing thiophene, naphthalene, and substituted phenyl rings have been successfully synthesized. mdpi.com

Another strategy involves the condensation of 2-aminothiophenols with various reagents. mdpi.comiiarjournals.org For example, the reaction of 2-amino-thiophenol with chalcone (B49325) derivatives in refluxing ethanol (B145695) yields 2-substituted benzothiazoles, which are key precursors for building the fused pyrrole (B145914) ring. iiarjournals.orgiiarjournals.org

The table below summarizes the synthesis of various substituted pyrrolo[2,1-b] vulcanchem.comvulcanchem.combenzothiazole (B30560) derivatives, showcasing the range of substituents that can be incorporated.

Compound IDR (Substituent at position 2)Yield (%)Melting Point (°C)Molecular Formula
9a Thiophen-2-yl94232-234C₁₆H₁₁N₃OS
9c Naphthalen-1-yl81260-262C₂₁H₁₃N₃S
9d 4-Fluorophenyl88269-270C₁₇H₁₀FN₃S
9e Piperon-2-yl85>300C₁₈H₁₁N₃O₂S
Data sourced from a study on microwave-assisted synthesis of pyrrolo[2,1-b] vulcanchem.comvulcanchem.combenzothiazole derivatives. mdpi.com

Formation of Fused Systems Incorporating Pyrrolobenzothiazoles

Fusing additional heterocyclic rings to the pyrrolobenzothiazole nucleus creates complex, polycyclic systems with unique three-dimensional structures and potentially novel activities. These strategies often involve the cyclization of appropriately functionalized pyrrolobenzothiazole derivatives.

One effective method is the one-pot, three-component reaction between 2-aminobenzothiazole (B30445) derivatives, arylglyoxals, and a 1,3-dicarbonyl compound like barbituric acid in refluxing acetic acid. arkat-usa.org This reaction yields complex fused systems such as 4-hydroxy-2-[(hydroxy)(aryl)methylene]-2H-pyrimido[2,1-b] vulcanchem.comvulcanchem.combenzothiazole-3-carboxamides. arkat-usa.org The nature of the final fused product is highly dependent on the 1,3-dicarbonyl compound used. arkat-usa.org For example, using dimedone instead of barbituric acid under similar conditions leads to vulcanchem.comvulcanchem.combenzothiazolo[3,2-a]quinazoline derivatives. arkat-usa.org

Another approach involves the reaction of 2-oxo-1,2-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-3-carbonitrile with various reagents. Its reaction with hydrazine (B178648) hydrate (B1144303), for example, leads to the formation of a fused pyrazole (B372694) ring, affording aminopyrazole derivatives. derpharmachemica.com Further reaction with benzaldehyde (B42025) and subsequent treatment with hydrazine hydrate can yield a pyrazolo[3',4':4,5]pyrrolo[2,1-b]thiazole system. derpharmachemica.com These reactions demonstrate how the pyrrolobenzothiazole core can serve as a scaffold for building even more elaborate fused heterocyclic structures. derpharmachemica.com

Pyrrolobenzothiazole Hybrids with Other Heterocyclic Moieties

Molecular hybridization, which involves combining the pyrrolobenzothiazole scaffold with other distinct heterocyclic pharmacophores, is a powerful tool in drug discovery. This approach aims to create chimeric molecules that may exhibit synergistic or novel biological activities.

A variety of heterocyclic moieties have been successfully coupled to the pyrrolobenzothiazole core. In one study, pyrrolo[2,1-b] vulcanchem.comvulcanchem.combenzothiazole derivatives were synthesized bearing different aryl and heteroaryl groups, including thiophene, furan, piperonal, and naphthalene. mdpi.com These hybrids were generated through a microwave-assisted pathway starting from a benzothiazole-based intermediate. mdpi.com

The synthesis of pyrazolo-benzothiazole hybrids has also been reported as a strategy for developing new anticancer agents. researchgate.net In one instance, a reductive cyclization of an amide precursor using SnCl₂·2H₂O afforded a (S)-8-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydro-1H-benzo[e]pyrrolo[1,2-a] vulcanchem.comderpharmachemica.comdiazepine-5,11(10H,11aH)-dione, effectively creating a hybrid between a pyrrolo-benzodiazepine and a benzothiazole. derpharmachemica.com Such complex hybrids are of interest for their potential to interact with multiple biological targets. researchgate.net

Synthesis of Spiroheterocyclic Derivatives

Spiroheterocycles are compounds characterized by a single atom that is part of two different rings. The synthesis of spiro-fused pyrrolobenzothiazoles introduces significant three-dimensional complexity, which is a desirable feature for exploring new chemical space in drug discovery.

A key method for synthesizing these structures is the 1,3-dipolar cycloaddition reaction. researchgate.net This reaction has been used to diastereoselectively synthesize novel spiro[pyrrolo[2,1-b] vulcanchem.comvulcanchem.combenzothiazole-3,5′- vulcanchem.comvulcanchem.comthiazolo[3,2-b] vulcanchem.comderpharmachemica.comresearchgate.nettriazol]-6′-ones. researchgate.net The process involves the in situ generation of an azomethine ylide from N-phenacylbenzothiazolium bromides, which then reacts with a (Z)-5-arylidene vulcanchem.comvulcanchem.comthiazolo[3,2-b] vulcanchem.comderpharmachemica.comresearchgate.nettriazol-6(5H)-one. researchgate.net This cycloaddition creates four new stereocenters in a single, diastereoselective step. researchgate.net

The table below presents a series of spiroheterocyclic derivatives of pyrrolo[2,1-b] vulcanchem.comvulcanchem.combenzothiazole synthesized via this 1,3-dipolar cycloaddition, highlighting the variety of aryl substituents that can be tolerated in the reaction.

Compound IDAr (Aryl group)Yield (%)
3a 4-ClC₆H₄78
3b 2-ClC₆H₄72
3c 4-FC₆H₄75
3d 4-BrC₆H₄76
3e C₆H₅68
3f 4-CH₃SC₆H₄65
3g 2,4-Cl₂C₆H₃70
3h 4-CH₃OC₆H₄62
3i 4-CH₃C₆H₄64
Data sourced from a study on the diastereoselective synthesis of spiro[pyrrolo[2,1-b] vulcanchem.comvulcanchem.combenzothiazole] derivatives. researchgate.net

Another approach has led to the development of an unprecedented 6/5/5/5-tetracyclic alkaloid-like spiroheterocyclic system of benzo[d]pyrrolo[3′,4′:2,3]pyrrolo[2,1-b]thiazole. colab.ws This was achieved through the reaction of sulfur-containing [e]-fused 1H-pyrrole-2,3-diones with Schiff bases and carbodiimides. colab.ws

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2H-pyrrolo[2,3-e]benzothiazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for precise structural assignments.

In the ¹H NMR spectrum of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole, the aromatic protons of the benzothiazole (B30560) ring appear as multiplets in the range of δ 6.95-7.22 ppm. iajps.com The protons of the piperazine (B1678402) ring and the methyl group exhibit characteristic signals, confirming the presence of these substituents. iajps.com For instance, the methylene (B1212753) protons adjacent to the nitrogen atoms of the piperazine ring typically show signals as triplets, as seen in 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole at δ 3.29 and 3.85 ppm. iajps.com The presence of different substituents on the pyrrolo[2,3-e]benzothiazole core leads to predictable shifts in the NMR signals, aiding in the confirmation of the synthesized structures. For example, in a series of 1-amino-2-(aryl)pyrrolo[2,1-b] ajrconline.orgresearchgate.netbenzothiazole-3-carbonitrile derivatives, the aromatic protons of the benzothiazole and the substituted aryl ring appear as multiplets in the aromatic region (δ 7.25-8.30 ppm), while the amino protons are observed as a broad singlet that is exchangeable with D₂O. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. The chemical shifts of the carbon atoms in the benzothiazole and pyrrole (B145914) rings are characteristic of their electronic environment. For instance, the carbon atom of the C=N group in the benzothiazole ring of 2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole resonates at δ 161.8 ppm. iajps.com

Conformational analysis, particularly the study of restricted bond rotation, can also be investigated using NMR. copernicus.org In certain derivatives, the presence of bulky substituents can lead to hindered rotation around single bonds, resulting in the observation of distinct signals for different rotamers in the NMR spectrum, providing insights into the molecule's dynamic behavior in solution. copernicus.org

Table 1: Representative ¹H NMR Data for selected Benzothiazole Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Assignments
2-(4-methylpiperazin-1-yl)-1,3-benzothiazole CDCl₃7.22 (t, J= 7.3 Hz, 2H, Ar-H); 7.09 (t, J= 7.3 Hz, 1H, Ar-H); 6.95 (t, J= 7.3 Hz, 1H, Ar-H); 3.67 (t, J= 5.1 Hz, 4H, 2xN-CH₂); 2.48 (t, J= 5.1 Hz, 4H, 2xN-CH₂); 2.30 (s, 3H, N-CH₃) iajps.com
2-(4-benzylpiperazin-1-yl)-1,3-benzothiazole CDCl₃7.34-7.25 (m, 6H, Ar-H); 7.19 (d, J= 7.8 Hz, 1H, Ar-H); 7.11 (t, J= 7.8 Hz, 1H, Ar-H); 6.96 (t, J= 7.8 Hz, 1H, Ar-H); 3.70 (t, J= 4.7 Hz, 4H, 2xN-CH₂); 3.54 (s, 2H, Ph-CH₂); 2.56 (t, J= 4.7 Hz, 4H, 2xN-CH₂) iajps.com
1-amino-2-(naphthalen-2-yl)pyrrolo[2,1-b] ajrconline.orgresearchgate.netbenzothiazole-3-carbonitrile DMSO-d₆7.45–7.58 (m, 5H, Ar-H), 7.91 (m, 2H, Ar-H), 7.99 (m, 2H, Ar-H), 8.12 (m, 1H, Ar-H) 8.30 (m, 1H, Ar-H), 9.03 (brs, NH, D₂O exchangeable) mdpi.com
2-Amino-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide DMSO-d₆10.15 (br. s, 2H, NH₂); 8.05 (d, 1H, H⁷); 7.68 (d, 1H, H⁴); 7.49 (d.d, 1H, H⁵); 7.39 (d.d, 1H, H⁶); 5.43 (s, 2H, CH₂); 2.34 (s, 3H, Me) mdpi.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, IR spectra provide key absorption bands that confirm the presence of characteristic groups such as N-H, C=N, C=C, and C-S.

For instance, in derivatives containing an amino group, characteristic N-H stretching vibrations are observed. In 1-amino-2-(aryl)pyrrolo[2,1-b] ajrconline.orgresearchgate.netbenzothiazole-3-carbonitriles, two distinct bands for the NH₂ group appear around 3430 and 3411 cm⁻¹. mdpi.com The nitrile (CN) group, when present, gives a sharp and intense absorption band in the region of 2213-2250 cm⁻¹. mdpi.comnih.gov

The aromatic C-H stretching vibrations are typically observed around 3056-3100 cm⁻¹. mdpi.comnih.gov The C=N stretching vibration of the benzothiazole ring is found around 1502-1640 cm⁻¹. nih.govresearchgate.net Aromatic C=C stretching vibrations appear in the 1460-1575 cm⁻¹ region. iajps.comresearchgate.net The C-S stretching vibration, a key feature of the benzothiazole ring, is generally observed at lower frequencies, around 742-1270 cm⁻¹. ekb.egcore.ac.uk

In cases where a carbonyl group is present, such as in amide derivatives, a strong C=O stretching band is seen. For example, in 7-(4-chlorophenyl)-3,3a,3b,4-tetrahydro-2H-pyrrolo[2,3-c:5,4-c']dipyrazole-2,5(7H)-dicarboxamide, the amide carbonyl absorption is at 1670 cm⁻¹. ajrconline.org

Table 2: Key IR Absorption Frequencies for Functional Groups in Benzothiazole Derivatives

Functional GroupAbsorption Range (cm⁻¹)Reference
N-H (Amine/Amide)3266 - 3464 ajrconline.orgmdpi.comresearchgate.net
C-H (Aromatic)3056 - 3100 mdpi.comnih.gov
C≡N (Nitrile)2213 - 2250 mdpi.comnih.gov
C=O (Amide)~1670 ajrconline.org
C=N (Iminé)1502 - 1640 nih.govresearchgate.net
C=C (Aromatic)1460 - 1575 iajps.comresearchgate.net
C-S742 - 1270 ekb.egcore.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. bioanalysis-zone.commdpi.com This precision allows for the confident assignment of a molecular formula, which is a fundamental step in structural elucidation.

For derivatives of this compound, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com For example, the mass spectrum of 1-amino-2-(naphthalen-2-yl)pyrrolo[2,1-b] ajrconline.orgresearchgate.netbenzothiazole-3-carbonitrile shows a molecular ion peak (M⁺) at m/z 339, which corresponds to the molecular formula C₂₁H₁₃N₃S. mdpi.com Similarly, for 1-amino-2-(4-fluorophenyl)pyrrolo[2,1-b] ajrconline.orgresearchgate.netbenzothiazole-3-carbonitrile, the molecular ion peak is observed at m/z 307, consistent with the formula C₁₇H₁₀FN₃S. mdpi.com

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of the molecular ion can help to identify different structural motifs within the molecule. For instance, the mass spectrum of 2-(2-pyrrolidinyl)-1,3-benzothiazole shows a molecular ion at m/z 306, and its fragmentation pattern reveals characteristic losses that support the proposed structure. nih.gov The use of techniques like secondary electrospray ionization coupled with HRMS has even enabled the detection of benzothiazole derivatives in complex matrices like exhaled breath, showcasing the sensitivity of this method. nih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. This technique provides unequivocal evidence of bond lengths, bond angles, and the absolute configuration of chiral centers. It also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing.

For derivatives of the pyrrolo[2,3-e]benzothiazole system, single-crystal X-ray analysis has been instrumental in confirming their structures. For example, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one revealed an almost planar molecule with a specific interplanar angle between the benzothiazole and chromene ring systems. researchgate.net The analysis also identified a short intramolecular S···O=C contact. researchgate.net

The study of crystal packing provides insights into the intermolecular forces that govern the solid-state assembly of molecules. In the crystal structure of a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid, a complex network of N–H···O and O–H···O hydrogen bonds was observed, leading to the formation of a supramolecular structure. eurjchem.com In another example, the crystal packing of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile showed a loose association of molecules across inversion centers. nih.gov Hirshfeld surface analysis is often used in conjunction with X-ray diffraction data to visualize and quantify intermolecular interactions within the crystal. eurjchem.comresearchgate.netmdpi.com For instance, in N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the crystal packing was dominated by N−H···N and C−H···O intermolecular hydrogen bonds, which were further stabilized by other weak interactions. mdpi.com

Table 3: Crystallographic Data for Selected Benzothiazole Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one MonoclinicP2₁/nNearly planar molecule, short intramolecular S···O=C contact. researchgate.net
Co-crystal of 2-aminobenzothiazole and 4-fluorobenzoic acid MonoclinicP2₁/cExtensive N–H···O and O–H···O hydrogen bonding network. eurjchem.com
N-(Benzo[d]thiazol-2-yl)-o-nitrobenzamide MonoclinicP2₁/nDistorted geometry due to steric hindrance of the nitro group. mdpi.com
N-(Benzo[d]thiazol-2-yl)-m-nitrobenzamide MonoclinicC2/cMost planar geometry among the isomers. mdpi.com
N-(Benzo[d]thiazol-2-yl)-p-nitrobenzamide OrthorhombicPbcnDimer synthons formed via N−H···N hydrogen bonds. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

For chiral derivatives of this compound, determining the enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers. chiralpedia.com

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. chiralpedia.com The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of a wide range of chiral compounds. chromatographyonline.com

The enantiomeric excess (% ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram. For example, in the synthesis of optically active 4H-pyrimido[2,1-b]benzothiazole derivatives, chiral HPLC was used to determine the enantiomeric excess, which ranged from 84-99% ee. semanticscholar.org The retention times of the major and minor isomers provide the basis for this calculation. semanticscholar.org In some cases, multidimensional HPLC techniques, such as stopped-flow multidimensional HPLC, have been developed for studying the enantiomerization of chiral benzothiadiazine derivatives, which are structurally related to the pyrrolo[2,3-e]benzothiazole system. nih.gov

The development of a successful chiral HPLC method often involves screening different CSPs and mobile phase compositions to optimize the separation. chromatographyonline.comresearchgate.net The mechanism of chiral recognition is often based on the "three-point interaction model," where one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. chiralpedia.com

Computational and Theoretical Investigations of Pyrrolobenzothiazole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 2h-pyrrolo[2,3-e]benzothiazole, DFT calculations would typically be employed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Other electronic properties that can be calculated using DFT include ionization potential, electron affinity, and global reactivity descriptors. These calculations provide insights into the molecule's behavior in chemical reactions. While specific DFT data for this compound is not available, studies on related benzothiazole (B30560) derivatives have utilized methods like B3LYP with various basis sets to predict their electronic characteristics.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis or transformation of this compound, computational methods could be used to map out the potential energy surface of a reaction. This would involve identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, in the synthesis of related pyrrolo[2,1-b] beilstein-journals.orgresearchgate.netbenzothiazoles, plausible reaction pathways have been proposed and likely involve nucleophilic attack followed by intramolecular cyclization and prototropic shifts. beilstein-journals.org Computational modeling could validate such proposed mechanisms by calculating the energies of the involved molecular species and the barriers between them, thus providing a deeper understanding of the reaction kinetics and thermodynamics.

Conformational Landscape Analysis and Energy Calculations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying all possible stable conformations and calculating their relative energies. This is crucial for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Computational methods can be used to perform a systematic search of the conformational space to locate energy minima. For each stable conformer, geometric parameters such as bond lengths, bond angles, and dihedral angles would be optimized. While specific conformational studies on this compound are not readily found, such analyses are standard practice in the computational study of heterocyclic systems.

Molecular Electrostatic Potential Mapping and Hirshfeld Surface Analysis for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-rich and electron-poor areas, providing insights into its intermolecular interactions.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters are calculated from the energies of the HOMO and LUMO and are used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR).

For a series of this compound derivatives, calculating these descriptors could help in understanding how different substituents affect the molecule's reactivity and potential biological activity. For example, a higher electrophilicity index would suggest a greater capacity to accept electrons. While specific data for this compound is not available, studies on other benzothiazole derivatives have shown how these descriptors can be correlated with experimental observations. scirp.org

Perspectives and Future Research Directions in Pyrrolobenzothiazole Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of the pyrrolobenzothiazole core is a critical area of ongoing research, with a focus on improving efficiency, yield, and sustainability. Modern synthetic chemistry is moving beyond traditional, often lengthy and low-yielding methods, towards more sophisticated and streamlined approaches.

Microwave-Assisted Synthesis: A significant advancement is the use of microwave irradiation, which has been shown to be a steady and attractive method for synthesizing polycondensed heterocyclic compounds. mdpi.com This technique often leads to rapid, simple, and high-yield reactions. For instance, a highly efficient microwave-assisted method has been developed for the synthesis of 1-amino-2-(aryl)pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazole-3-carbonitrile derivatives. mdpi.com This approach utilizes a three-component reaction, highlighting the trend towards complexity-generating, one-pot operations. mdpi.com

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity from simple starting materials in a single step. A novel three-component reaction has been reported for the synthesis of spiro pyrrolobenzothiazole derivatives, involving 2-methylbenzothiazole, acetylenic esters, and 1,3-dicarbonyl compounds. researchgate.net Notably, these reactions can proceed smoothly at room temperature without a catalyst, offering a facile and highly efficient procedure for creating libraries of new derivatives. researchgate.net

Ring Contraction Strategies: An innovative approach involves the nucleophile-induced ring contraction of larger heterocyclic systems. Researchers have developed a new synthetic pathway to pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazoles from 3-aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-triones. beilstein-journals.orgnih.gov This process is initiated by the action of nucleophiles like alkanols and amines, which cause a cleavage and subsequent intramolecular cyclization to form the desired pyrrolobenzothiazole scaffold. beilstein-journals.orgnih.gov

Continuous-Flow Synthesis: Looking forward, continuous-flow chemistry presents a promising avenue for the synthesis of pyrrolobenzothiazole derivatives. researchgate.net This technology allows for precise control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch synthesis. The development of robust, multistep continuous-flow methods could significantly accelerate the discovery and production of new compounds in this class. researchgate.net

Table 1: Comparison of Modern Synthetic Pathways for Pyrrolobenzothiazoles

Synthetic Method Key Features Advantages Reference
Microwave-Assisted Synthesis Uses microwave irradiation to heat reactions. Rapid, simple, high yields, efficient. mdpi.com
Multicomponent Reactions Combines three or more reactants in a single step. High efficiency, atom economy, catalyst-free options. researchgate.net
Ring Contraction Forms the target ring system from a larger precursor. Provides access to unique structural motifs. beilstein-journals.orgnih.gov
Continuous-Flow Synthesis Reactions are performed in a continuously flowing stream. Enhanced control, safety, and scalability. researchgate.net

Exploration of Unique Reactivity Patterns

The pyrrolobenzothiazole scaffold is a polyelectrophilic system, possessing multiple centers that can react with various reagents. nih.gov Understanding its reactivity is crucial for the further functionalization and development of new derivatives.

Nucleophile-Induced Ring Contraction: A fascinating reactivity pattern has been observed in the transformation of 3-aroylpyrrolo[2,1-c] beilstein-journals.orgresearchgate.netbenzothiazine-1,2,4-triones. The reaction proceeds via a plausible pathway where a nucleophile attacks a carbon position, leading to the cleavage of a sulfur-carbon bond. beilstein-journals.org This forms a 1-(2-thiophenyl)pyrrole derivative as an intermediate in situ. This intermediate then undergoes an intramolecular cyclization, where the thiol group attacks the pyrrole-2,3-dione moiety, ultimately yielding the contracted pyrrolo[2,1-b] researchgate.netresearchgate.netbenzothiazole (B30560) product. beilstein-journals.org This nucleophile-induced 1,4-benzothiazine ring contraction represents a significant discovery in the reactivity of related heterocyclic systems. beilstein-journals.orgnih.gov

Cycloaddition Reactions: The pyrrolobenzothiazole framework can also be constructed through cycloaddition reactions. One reported mechanism for the synthesis of 1-amino pyrrolobenzothiazole-3-carbonitrile derivatives involves a [4+1] cycloaddition. mdpi.com This reaction follows a base-catalyzed Knoevenagel condensation to form an intermediate, which then undergoes the cycloaddition with benzoyl cyanide to form the final fused ring system. mdpi.com The exploration of different cycloaddition strategies could unlock new pathways to diverse and complex pyrrolobenzothiazole structures.

Future research will likely focus on further exploring the electrophilic and nucleophilic sites of the 2h-Pyrrolo[2,3-e]benzothiazole nucleus to develop a wider array of functionalization techniques, enabling the precise installation of various substituents to modulate the molecule's properties.

Application of Advanced Characterization and Computational Tools for Deeper Structural and Mechanistic Understanding

To fully harness the potential of pyrrolobenzothiazoles, a deep understanding of their structural, electronic, and mechanistic properties is essential. This is achieved through a synergy of advanced analytical techniques and computational chemistry.

Spectroscopic and Structural Characterization: The structures of newly synthesized pyrrolobenzothiazole derivatives are routinely confirmed using a suite of spectroscopic methods. researchgate.net Techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for elucidating the precise connectivity and chemical environment of atoms within the molecule. researchgate.netresearchgate.net For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard, providing detailed information on bond lengths, angles, and stereochemistry. researchgate.net

Computational Chemistry and DFT Studies: Computational tools, particularly Density Functional Theory (DFT), have become vital for gaining insights that are difficult to obtain through experiments alone. DFT calculations are used to predict the global reactivity parameters of molecules. mdpi.com For instance, the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a compound's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests that electrons can be more easily excited, making the molecule more reactive. mdpi.com This has been applied to benzothiazole derivatives to understand how different substituents influence their electronic properties and stability. mdpi.com

Furthermore, computational modeling is instrumental in elucidating complex reaction mechanisms. rsc.org Theoretical investigations can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. rsc.orgresearchgate.net For example, DFT calculations have been used to model the reaction mechanism between pyrrole-dicarbonyls and various amines to confirm the formation of specific isomers, showcasing the predictive power of these methods. rsc.org Future work will undoubtedly involve more sophisticated computational models to design novel pyrrolobenzothiazole derivatives with tailored electronic and optical properties and to predict their reactivity in unexplored chemical transformations. rsc.org

Table 2: Computational Parameters for a Series of Substituted Benzothiazoles

Compound Substituent Group HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Stability/Reactivity Reference
1 p-methylphenyl -6.44 -1.73 4.71 Most Stable mdpi.com
2 p-chlorophenyl -6.53 -1.91 4.62 Intermediate mdpi.com
3 p-methoxyphenyl -6.32 -1.68 4.64 Intermediate mdpi.com
4 m,m-bis(trifluoromethyl)phenyl -6.81 -2.35 4.46 Most Reactive mdpi.com
5 phenyl -6.48 -1.75 4.73 Most Stable mdpi.com

Q & A

Q. What are the standard synthetic routes for constructing the 2H-pyrrolo[2,3-e]benzothiazole core structure?

The core structure is typically synthesized via cyclocondensation or cycloaddition reactions. For example, 2-aminobenzothiazole can react with α-bromo-1,2-diaryl-1-ethanones under reflux conditions to form di-aryl-substituted derivatives . Microwave-assisted synthesis is an efficient alternative, reducing reaction times and improving yields (e.g., microwave irradiation of carbothioamide precursors) . Characterization relies on IR, ¹H/¹³C NMR, and HRMS to confirm regiochemistry and purity .

Q. How are benzothiazole derivatives functionalized for fluorescence studies?

Suzuki cross-coupling is a key method. For instance, 2-(4-bromophenyl)benzothiazole reacts with arylboronic acids in the presence of Pd catalysts to introduce substituents at the 4-position. Photophysical properties (e.g., emission wavelengths) are analyzed using UV-Vis and fluorescence spectroscopy, with solvent polarity and substituent effects heavily influencing outcomes .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns.
  • HRMS : Verifies molecular weight and fragmentation pathways.
  • IR : Identifies functional groups (e.g., C=N, C-S stretches).
  • X-ray crystallography (if applicable): Resolves crystal packing and intramolecular interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for microwave-assisted reactions involving this compound precursors?

Key parameters include:

  • Power and irradiation time : Excessive power may cause decomposition; optimal ranges are 150–300 W for 10–30 minutes.
  • Solvent selection : Polar solvents (e.g., DMF, ethanol) enhance microwave absorption.
  • Catalyst loading : Pd(OAc)₂ (0.5–2 mol%) is effective for cross-coupling reactions . Comparative studies using conventional heating vs. microwave methods are critical to validate efficiency gains .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing membrane permeability.
  • Bulkier aryl substituents improve anticancer potency by promoting intercalation with DNA or enzyme binding (e.g., topoisomerase inhibition) . Methodological approach: Perform SAR studies using in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) paired with molecular docking to predict binding affinities .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized assays : Use consistent cell lines (e.g., HeLa for anticancer studies) and protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Metabolite profiling : Evaluate whether metabolic stability (e.g., cytochrome P450 interactions) affects activity discrepancies .
  • Crystallographic analysis : Compare target-binding modes of active vs. inactive analogs .

Q. How can ESIPT (excited-state intramolecular proton transfer) properties be exploited in this compound-based probes?

Derivatives with 2-(2'-hydroxyphenyl)benzothiazole frameworks exhibit ESIPT, enabling ratiometric fluorescence for ion sensing. Key steps:

  • Introduce electron-donating groups (e.g., -OH, -NH₂) to stabilize the keto-enol tautomer.
  • Use time-resolved fluorescence spectroscopy to quantify proton transfer kinetics .

Data Analysis and Experimental Design

Q. What computational tools aid in designing multi-target inhibitors based on this compound scaffolds?

  • Molecular docking (AutoDock/Vina) : Screen against targets like HIV-1 protease or bacterial enzymes.
  • MD simulations (GROMACS) : Assess binding stability over 50–100 ns trajectories.
  • QSAR models : Utilize descriptors (e.g., logP, polar surface area) to predict ADMET properties .

Q. How to address low solubility of this compound derivatives in pharmacological assays?

  • Prodrug design : Introduce phosphate or PEGylated groups.
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes.
  • Co-solvent systems : Employ DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .

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